AZD5904: A Technical Deep Dive into its Mechanism of Action as a Myeloperoxidase Inhibitor
AZD5904: A Technical Deep Dive into its Mechanism of Action as a Myeloperoxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5904 is a potent, orally bioavailable, and irreversible inhibitor of myeloperoxidase (MPO), a key enzyme implicated in the inflammatory processes of various diseases.[1] This technical guide provides a comprehensive overview of the mechanism of action of AZD5904, supported by preclinical and clinical data. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of MPO inhibition.
Core Mechanism of Action: Irreversible Inhibition of Myeloperoxidase
AZD5904 exerts its therapeutic effect by selectively and irreversibly binding to and inhibiting myeloperoxidase. MPO is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[2] Upon activation of these immune cells during inflammation, MPO is released into the extracellular space where it catalyzes the production of hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent, from hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻).[2]
HOCl is a key component of the innate immune system's antimicrobial defense. However, its excessive or misplaced production can lead to oxidative damage to host tissues, contributing to the pathology of a wide range of inflammatory diseases.[2] AZD5904, as a mechanism-based inhibitor, covalently modifies the MPO enzyme, rendering it permanently inactive.[3] This targeted inhibition of MPO activity effectively reduces the production of damaging HOCl and other reactive oxidants, thereby mitigating inflammation-driven tissue injury.
Signaling Pathway of Myeloperoxidase-Mediated Inflammation and AZD5904 Intervention
The following diagram illustrates the central role of MPO in the inflammatory cascade and the point of intervention for AZD5904.
Caption: MPO signaling pathway and AZD5904's point of inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative data for AZD5904 from preclinical and clinical studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Species | Notes | Reference |
| IC₅₀ (MPO Inhibition) | 140 nM | Human | Irreversible inhibitor. | [1] |
| Selectivity vs. Lactoperoxidase | 10-19 fold | - | Greater selectivity for MPO. | [1] |
| Selectivity vs. Thyroid Peroxidase | 10-19 fold | - | Greater selectivity for MPO. | [1] |
| Selectivity vs. Other Targets | >70 fold | - | Broad panel of other enzymes, ion channels, and receptors. | [1] |
| Inhibition of HOCl production | >90% at 1 µM | Human | In PMA-stimulated isolated neutrophils. | [1] |
Table 2: In Vivo Efficacy and Pharmacokinetics
| Parameter | Value | Species | Model/Study | Reference |
| In Vivo Functionality | Decreased glutathione sulphonamide formation | Rat | Zymosan-activated peritoneum neutrophils at ~5µM plasma concentration. | [1] |
| Plasma Concentration (300mg oral dose) | ~30 µM (peak), ~4 µM (trough) | Human | Phase 1 Clinical Trial (Standard formulation). | [1] |
| Plasma Protein Binding | 44% | Human | - | [1] |
| Route of Clearance | Renal | Human | Possibly via active transport. | [1] |
| CNS Penetration | Low | - | - | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of AZD5904 are provided below.
In Vitro Inhibition of PMA-Stimulated Hypochlorous Acid (HOCl) Production in Human Neutrophils
This assay assesses the ability of AZD5904 to inhibit MPO activity within its native cellular environment.
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Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.
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Cell Plating: Isolated neutrophils are seeded into 96-well plates.
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Compound Incubation: Cells are pre-incubated with varying concentrations of AZD5904 or vehicle control for a specified period.
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Stimulation: Neutrophils are stimulated with Phorbol 12-myristate 13-acetate (PMA) to induce the oxidative burst and subsequent MPO release and HOCl production.
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HOCl Detection: The production of HOCl is measured using a fluorescent or colorimetric probe that reacts specifically with HOCl.
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Data Analysis: The reduction in HOCl production in the presence of AZD5904 compared to the vehicle control is used to determine the inhibitory potency (e.g., IC₅₀).
In Vivo Assessment in Zymosan-Activated Peritonitis Rat Model
This model evaluates the in vivo efficacy of AZD5904 in a setting of acute inflammation.
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Animal Model: Male Sprague-Dawley rats are used.
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Induction of Peritonitis: Peritonitis is induced by intraperitoneal injection of zymosan A, a yeast cell wall component that elicits a robust inflammatory response characterized by neutrophil infiltration.
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Drug Administration: AZD5904 is administered orally at various doses prior to or following zymosan challenge.
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Sample Collection: At a predetermined time point after zymosan injection, peritoneal lavage fluid is collected to harvest inflammatory cells and mediators.
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Biomarker Analysis: The lavage fluid is analyzed for markers of MPO activity, such as glutathione sulphonamide formation, and for neutrophil counts.
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Efficacy Determination: The reduction in MPO-specific biomarkers and neutrophil infiltration in AZD5904-treated animals compared to vehicle-treated controls indicates in vivo efficacy.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines a typical workflow for evaluating the in vivo efficacy of an MPO inhibitor like AZD5904.
Caption: A typical experimental workflow for in vivo efficacy studies.
Clinical Development and Therapeutic Potential
AZD5904 has undergone Phase 1 clinical studies in healthy volunteers, demonstrating a favorable safety and tolerability profile.[1] The oral administration of AZD5904 resulted in plasma concentrations sufficient to achieve significant MPO inhibition.[1]
The targeted mechanism of action of AZD5904 suggests its therapeutic potential in a variety of diseases where MPO-driven inflammation plays a pathogenic role. These include, but are not limited to, cardiovascular diseases, autoimmune disorders, and respiratory conditions. Further clinical investigations are warranted to explore the efficacy of AZD5904 in these patient populations.
Conclusion
AZD5904 is a potent and selective irreversible inhibitor of myeloperoxidase. Its mechanism of action, centered on the suppression of harmful HOCl production by activated neutrophils, has been well-characterized through a range of preclinical and early clinical studies. The quantitative data and experimental findings presented in this guide underscore the potential of AZD5904 as a targeted therapeutic for a spectrum of inflammatory diseases. Continued research and clinical development will be crucial in fully elucidating its therapeutic utility.
References
- 1. Hyperinsulinemic-Euglycemic Clamp in the Conscious Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. Systematic Method to Assess Microvascular Recruitment using Contrast-Enhanced Ultrasound. Application to Insulin-Induced Capillary Recruitment in Subjects with T1DM - PMC [pmc.ncbi.nlm.nih.gov]
